

Spectroscopic Profile of 9-Iodophenanthrene: A Technical Guide

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Compound of Interest

Compound Name: **9-Iodophenanthrene**

Cat. No.: **B092893**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **9-Iodophenanthrene** ($C_{14}H_9I$), a crucial building block in organic synthesis, particularly in the development of novel electronic materials and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **9-Iodophenanthrene**.

Table 1: 1H NMR Spectral Data of 9-Iodophenanthrene

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.68 - 8.65	m	-	Ar-H
8.56	d	8.2	Ar-H
8.19	d	8.2	Ar-H
7.89	d	7.6	Ar-H
7.73 - 7.61	m	-	Ar-H
7.59	s	-	Ar-H

Note: Spectra are typically recorded in CDCl_3 at 400 MHz. Assignments are based on typical chemical shifts for polycyclic aromatic hydrocarbons and may require 2D NMR for definitive confirmation.

Table 2: ^{13}C NMR Spectral Data of 9-Iodophenanthrene

Chemical Shift (δ) ppm	Assignment
135.5	Ar-C
134.1	Ar-C
131.8	Ar-C
130.6	Ar-C
128.7	Ar-CH
128.5	Ar-CH
127.3	Ar-CH
127.1	Ar-CH
126.9	Ar-CH
126.8	Ar-CH
123.0	Ar-CH
122.9	Ar-CH
95.1	Ar-C-I

Note: Spectra are typically recorded in CDCl_3 at 100 MHz. The signal at 95.1 ppm is characteristic of an aromatic carbon bonded to iodine.

Table 3: Key IR Absorption Bands of 9-Iodophenanthrene

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	Weak	Aromatic C-H stretch
1595, 1495, 1450	Medium-Strong	Aromatic C=C skeletal vibrations
880 - 720	Strong	Aromatic C-H out-of-plane bending
~530	Weak-Medium	C-I stretch

Note: IR spectra of solid samples are often obtained using Attenuated Total Reflectance (ATR) or as a KBr pellet.

Table 4: Mass Spectrometry Fragmentation Data for 9-Iodophenanthrene

m/z	Relative Intensity (%)	Proposed Fragment
304	100	[M] ⁺ (Molecular Ion)
177	~50	[M - I] ⁺
176	~45	[M - HI] ⁺
151	~15	[C ₁₂ H ₇] ⁺

Note: Data typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for **9-Iodophenanthrene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **9-Iodophenanthrene** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are

recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

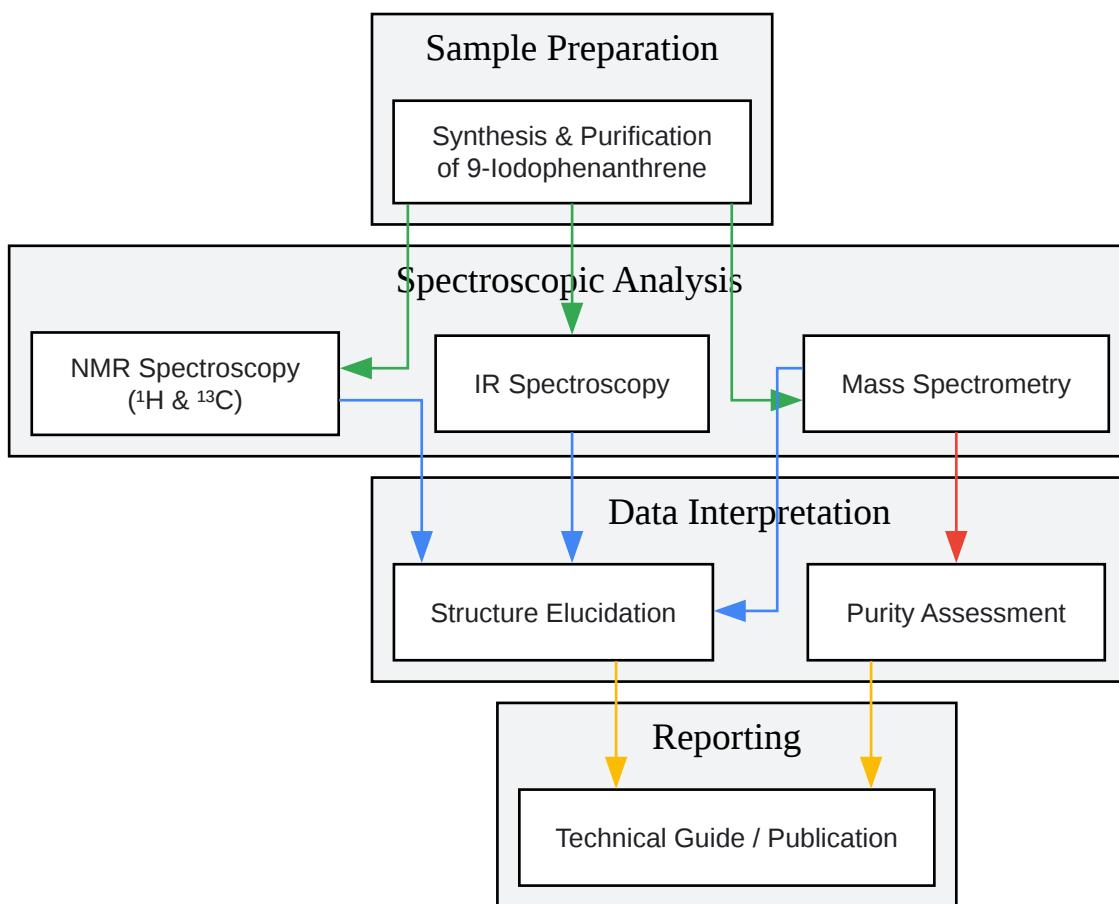
For solid samples of **9-Iodophenanthrene**, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common and convenient method. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact. The spectrum is then recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of **9-Iodophenanthrene**. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is separated from any impurities on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and then introduced into the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions, which are then separated by their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **9-Iodophenanthrene**.



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Caption: Workflow for Spectroscopic Characterization.

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